Cas no 62806-33-1 ((E)-3-(5-phenylfuran-2-yl)acrylic Acid)

(E)-3-(5-phenylfuran-2-yl)acrylic acid is a furan-based acrylic acid derivative with applications in organic synthesis and pharmaceutical research. Its conjugated structure, featuring a phenyl-substituted furan ring linked to an acrylic acid moiety, makes it a valuable intermediate for synthesizing heterocyclic compounds and functional materials. The compound exhibits potential utility in photochemical studies due to its π-conjugated system, which may influence electronic and optical properties. Its carboxylic acid group allows for further derivatization, enhancing its versatility in cross-coupling reactions or polymer chemistry. The product is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications.
(E)-3-(5-phenylfuran-2-yl)acrylic Acid structure
62806-33-1 structure
Product Name:(E)-3-(5-phenylfuran-2-yl)acrylic Acid
CAS No:62806-33-1
MF:C13H10O3
MW:214.216703891754
CID:430848
PubChem ID:836337
Update Time:2025-06-22

(E)-3-(5-phenylfuran-2-yl)acrylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(5-phenyl-2-furanyl)-, (E)-
    • (2E)-3-(5-Phenyl-2-furyl)acrylic acid
    • 3-(5-PHENYL-FURAN-2-YL)-ACRYLIC ACID
    • DTXSID301257229
    • AB01322185-02
    • SCHEMBL2554807
    • NCGC00327358-01
    • BB 0245019
    • SR-01000310442
    • (E)-3-(5-phenylfuran-2-yl)acrylic acid
    • 3-(5-Phenyl-furan-2-yl)-acrylicacid
    • GGEKLCJBCQCQPL-VQHVLOKHSA-N
    • AKOS000109369
    • 3-(5-phenyl-2-furyl)acrylic acid
    • 62806-33-1
    • CS-0319683
    • (2E)-3-(5-phenyl-2-furyl)-2-propenoic acid
    • BAS 00126413
    • VS-03169
    • 3-(5-phenyl-furan-2-yl)acrylic acid
    • (2E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid
    • (e)-3-(5-phenyl-furan-2-yl)-acrylic acid
    • SR-01000310442-1
    • (E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid
    • (2E)-3-(5-Phenyl-2-furanyl)-2-propenoic acid
    • HMS1671G19
    • (E)-3-(5-phenylfuran-2-yl)acrylic Acid
    • MDL: MFCD00691306
    • Inchi: 1S/C13H10O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
    • InChI Key: GGEKLCJBCQCQPL-VQHVLOKHSA-N
    • SMILES: O1C(/C=C/C(=O)O)=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 214.063
  • Monoisotopic Mass: 214.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.44

(E)-3-(5-phenylfuran-2-yl)acrylic Acid Pricemore >>

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Additional information on (E)-3-(5-phenylfuran-2-yl)acrylic Acid

Introduction to (E)-3-(5-phenylfuran-2-yl)acrylic Acid (CAS No. 62806-33-1)

(E)-3-(5-phenylfuran-2-yl)acrylic Acid, with the CAS number 62806-33-1, is a significant compound in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The compound's structure, featuring a phenylfuran moiety linked to an acrylic acid group, makes it a versatile intermediate for synthesizing more complex molecules.

The phenylfuran ring is known for its stability and reactivity, which allows for diverse chemical modifications. This feature is particularly valuable in pharmaceutical development, where such intermediates can serve as building blocks for drug candidates. The acrylic acid component contributes to the molecule's ability to participate in polymerization reactions, making it a candidate for materials science applications as well.

Recent studies have highlighted the importance of (E)-3-(5-phenylfuran-2-yl)acrylic Acid in the synthesis of bioactive molecules. Researchers have been exploring its use in creating novel therapeutic agents that target specific biological pathways. For instance, the compound has shown promise in the development of molecules that interact with enzymes and receptors involved in inflammation and pain management. These interactions are critical for designing new drugs that offer improved efficacy and reduced side effects.

The compound's electronic properties, influenced by the conjugated system formed by the phenylfuran and acrylic acid groups, make it an interesting candidate for applications in organic electronics. In this context, (E)-3-(5-phenylfuran-2-yl)acrylic Acid has been investigated for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic characteristics of such molecules is crucial for developing more efficient and sustainable electronic devices.

From a synthetic chemistry perspective, (E)-3-(5-phenylfuran-2-yl)acrylic Acid serves as a valuable precursor for constructing more complex scaffolds. Its reactivity allows chemists to introduce various functional groups at different positions, enabling the creation of a wide range of derivatives. These derivatives can then be screened for biological activity, leading to the discovery of new drugs or materials with tailored properties.

In addition to its pharmaceutical and materials science applications, (E)-3-(5-phenylfuran-2-yl)acrylic Acid has been studied for its role in chemical biology research. The compound's ability to modulate biological processes has made it a useful tool for investigating enzyme mechanisms and cellular pathways. By using this molecule as a probe, scientists can gain insights into how certain biological processes are regulated and identify potential targets for therapeutic intervention.

The synthesis of (E)-3-(5-phenylfuran-2-yl)acrylic Acid involves multi-step reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and regioselective functionalization strategies, have been employed to achieve these goals. These methods not only improve the efficiency of the synthesis but also allow for greater control over the molecular structure.

The compound's stability under various conditions is another key factor that makes it suitable for numerous applications. Whether used in solution-phase reactions or solid-state studies, (E)-3-(5-phenylfuran-2-yl)acrylic Acid maintains its integrity, ensuring consistent results across different experimental setups. This reliability is essential for both academic research and industrial applications where consistency is paramount.

As research continues to evolve, the applications of (E)-3-(5-phenylfuran-2-yl)acrylic Acid are likely to expand further. New synthetic methodologies and computational tools are enabling scientists to explore more complex molecular architectures and functionalities. This ongoing innovation promises to unlock new possibilities in drug discovery, materials science, and beyond.

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